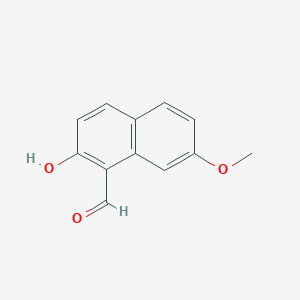

2-Hydroxy-7-methoxy-1-naphthaldehyde

Description

Overview of Naphthaldehyde Derivatives in Chemical Science

Naphthaldehyde derivatives, compounds containing a naphthalene (B1677914) ring with one or more aldehyde groups, are a cornerstone in organic synthesis. solubilityofthings.compioneerbioinc.com The naphthalene core, a bicyclic aromatic hydrocarbon, provides a rigid and electronically rich platform. The aldehyde group is highly reactive and participates in numerous chemical reactions, making these derivatives key building blocks for constructing complex organic molecules. solubilityofthings.com

Derivatives of naphthaldehyde are utilized in the synthesis of pharmaceuticals, agrochemicals, dyes, and pigments. solubilityofthings.comontosight.ai For instance, 2-hydroxy-1-naphthaldehyde (B42665) is a precursor in the synthesis of various compounds with potential biological activities, including antimicrobial and antioxidant effects. ontosight.ainih.gov It is also used in the production of fluorescent chemosensors due to the photophysical properties imparted by the naphthalene ring and its substituents. researchgate.net The reactivity of the aldehyde allows for the formation of Schiff bases, which are important ligands in coordination chemistry and have applications in catalysis and materials science. researchgate.net

Significance of Hydroxy and Methoxy (B1213986) Functionalization in Naphthalene Systems

The introduction of hydroxyl (-OH) and methoxy (-OCH3) groups onto a naphthalene ring significantly modifies its chemical and physical properties. These functional groups are electron-donating, which alters the electron density of the aromatic system and influences its reactivity in electrophilic substitution reactions.

The hydroxyl group can act as a hydrogen bond donor and acceptor, which affects the intermolecular interactions and, consequently, the physical properties of the compound, such as melting point and solubility. nih.gov In the case of 2-hydroxy-1-naphthaldehyde, the proximity of the hydroxyl and aldehyde groups leads to the formation of an intramolecular hydrogen bond, which influences its chemical behavior and spectroscopic properties. researchgate.net This intramolecular interaction can activate the aldehyde group towards nucleophilic attack. researchgate.net The hydroxyl group is also crucial for the chelating properties of these molecules, enabling them to form stable complexes with metal ions. nbinno.com

The methoxy group, while also electron-donating, is less polar than the hydroxyl group and cannot act as a hydrogen bond donor. nih.gov Its presence can influence the lipophilicity of the molecule, which is an important factor in the design of biologically active compounds. The steric and electronic effects of the methoxy group can also direct the regioselectivity of further chemical modifications on the naphthalene ring. researchgate.net In some contexts, the methoxy group is of particular importance as its metabolic demethylation to a hydroxyl group can significantly alter the biological activity of a molecule. nih.gov

The combination of both hydroxyl and methoxy groups on the naphthalene scaffold, as seen in 2-Hydroxy-7-methoxy-1-naphthaldehyde, provides a rich chemical platform for diverse applications, from the development of novel therapeutic agents to the design of advanced materials.

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-7-methoxynaphthalene-1-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O3/c1-15-9-4-2-8-3-5-12(14)11(7-13)10(8)6-9/h2-7,14H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQGADZACBGKOHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=CC(=C2C=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75965-66-1 | |

| Record name | 2-Hydroxy-7-methoxy-1-naphthaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Hydroxy 7 Methoxy 1 Naphthaldehyde and Its Analogues

Established Synthetic Routes to 2-Hydroxy-7-methoxy-1-naphthaldehyde

Established synthetic routes for this compound primarily involve formylation of the corresponding naphthol precursor. These methods are characterized by their reliability and have been refined over time to improve yields and purity.

A prominent synthetic route to this compound involves the reaction of 7-methoxy-naphthalen-2-ol with a formylating agent. One such method utilizes ethyl orthoformate in the presence of aniline. google.comgoogle.com In this approach, 7-methoxy-naphthalen-2-ol is reacted with ethyl orthoformate and aniline, followed by hydrolysis of the intermediate imine to yield the desired aldehyde. google.com This reaction is typically carried out under reflux conditions. After an extended period of stirring and subsequent cooling, the resulting solid is treated with an ethanolic solution of hydrochloric acid to facilitate hydrolysis and precipitation of the product. google.com The solid is then collected by filtration, washed, and dried. google.com This method is advantageous as it starts from a readily available and less expensive starting material, 7-methoxy-naphthalen-2-ol, and avoids a separate aromatization step, which can be challenging on an industrial scale. google.comgoogle.com

A summary of a typical condensation-based synthesis is provided in the table below.

| Starting Material | Reagents | Reaction Conditions | Product | Yield |

| 7-Methoxy-naphthalen-2-ol | 1. Ethyl orthoformate, Aniline2. Ethanolic HCl | 1. Reflux, 20 hours2. 60°C, 30 minutes | This compound | 73% google.com |

Beyond the specific condensation reaction with ethyl orthoformate, other general formylation reactions for naphthols can be considered as alternative pathways to this compound and its isomers. These methods include the Vilsmeier-Haack, Duff, and Reimer-Tiemann reactions. rsc.org

The Reimer-Tiemann reaction , for instance, is a well-established method for the ortho-formylation of phenols. In a typical procedure for a related compound, β-naphthol is dissolved in ethanol (B145695), and an aqueous solution of sodium hydroxide is added. orgsyn.org The solution is heated, and chloroform is added dropwise, maintaining a gentle reflux. orgsyn.org After the reaction is complete, the excess solvent is removed, and the mixture is acidified to precipitate the product. orgsyn.org This method, while classic, can sometimes result in moderate yields. orgsyn.org

The Vilsmeier-Haack reaction involves the use of a phosphorus oxychloride and a substituted formamide (like N-methylformanilide) to generate the Vilsmeier reagent, which then acts as the formylating agent. nih.gov This method has been successfully used in the synthesis of derivatives such as 6-bromo-2-methoxy-1-naphthaldehyde. nih.gov

The Duff reaction utilizes hexamethylenetetramine as the formylating agent in the presence of an acid, typically boric acid and glycerol or acetic acid.

These alternative pathways offer flexibility in terms of starting materials and reaction conditions, which can be advantageous depending on the desired scale and available resources.

Synthesis of Structurally Modified this compound Derivatives

The synthesis of structurally modified derivatives of this compound allows for the exploration of structure-activity relationships and the development of new compounds with tailored properties. Modifications can be introduced at the naphthalene (B1677914) ring, the aldehyde group, or the methoxy (B1213986) group.

Functionalization of the naphthalene ring can be achieved by introducing various substituents, such as halogens or additional alkoxy groups. For example, to investigate the effect of modifying the electronic state of the naphthalene ring, derivatives like 6-bromo-2-methoxy-1-naphthaldehyde have been synthesized. nih.gov The synthesis of this compound was accomplished using the Vilsmeier-Haack reaction, where 6-bromo-2-methoxynaphthalene was treated with N-methylformanilide and phosphoryl chloride in dry toluene under reflux conditions. nih.gov After neutralization and extraction, the desired product was obtained. nih.gov This strategy demonstrates a direct method for introducing substituents onto the aromatic core.

| Starting Material | Reagents | Reaction Conditions | Product |

| 6-Bromo-2-methoxynaphthalene | N-methylformanilide, Phosphoryl chloride, Dry toluene | Reflux at 100°C overnight | 6-Bromo-2-methoxy-1-naphthaldehyde nih.gov |

Another approach to naphthalene ring modification involves the synthesis of isomers with different substitution patterns, such as 2-hydroxy-8-methoxy-1-naphthaldehyde. researchgate.net The synthesis of this isomer can be achieved through a multi-step sequence involving benzylation, ring-opening, methylation, reduction, and debenzylation. researchgate.net

The aldehyde group in this compound is a versatile functional handle for further derivatization. Common reactions include oxidation, reduction, and condensation with primary amines to form Schiff bases. smolecule.com

Condensation reactions with primary amines are particularly noteworthy, leading to the formation of imines or Schiff bases, which are important in coordination chemistry and have biological applications. smolecule.comnih.gov For instance, 2-hydroxy-1-naphthaldehyde (B42665) has been reacted with various primary amines in methanol under reflux to produce crystalline zwitterionic imine compounds. nih.gov This type of reaction can be used to link the naphthaldehyde core to other molecules, including drugs with primary amine functionalities. nih.gov The aldehyde group has also been used as a derivatizing reagent for the fluorescence detection and HPLC separation of amino acids. nih.gov

The oxidation of the aldehyde group can be performed to yield the corresponding carboxylic acid. smolecule.com Conversely, reduction of the aldehyde using reducing agents like sodium borohydride can produce the corresponding alcohol. smolecule.com These transformations allow for the introduction of different functional groups at the 1-position of the naphthalene ring, further expanding the library of accessible derivatives.

Alterations to the methoxy group at the 7-position provide another avenue for creating analogues of this compound. To evaluate the contribution of the methoxy group to the properties of the molecule, derivatives with different alkoxy groups or a free hydroxyl group can be synthesized. nih.gov

For example, analogues such as 2-hydroxy-1-naphthaldehyde (lacking the methoxy group) and 2-ethoxy-1-naphthaldehyde have been prepared to study structure-activity relationships. nih.gov The synthesis of these compounds typically starts from the corresponding substituted naphthol precursor, followed by formylation. The preparation of 2-hydroxy-1-naphthaldehyde, for instance, can be achieved through various methods, including the Reimer-Tiemann reaction starting from β-naphthol. orgsyn.org The synthesis of an ethoxy derivative would likely involve the ethylation of the corresponding dihydroxynaphthalene precursor at the appropriate position, followed by formylation.

The demethylation of a methoxy group to a hydroxyl group is also a feasible transformation. For instance, the chemoselective demethylation of 1-benzoyl-2,7-dimethoxynaphthalene with aluminum trichloride has been used to prepare (2-hydroxy-7-methoxynaphthalen-1-yl)(phenyl)methanone, demonstrating a method to unmask a hydroxyl group from a methoxy precursor. researchgate.net

Mechanochemical Synthetic Approaches for this compound Derivatives

Mechanochemistry has emerged as a significant area of green chemistry, offering an alternative to traditional solvent-based synthesis. This approach utilizes mechanical energy—such as grinding, milling, or shearing—to initiate and sustain chemical reactions, often in the absence of a solvent or with minimal amounts of liquid. researchgate.net These solvent-free methods are particularly advantageous for synthesizing polyaromatic hydrocarbon derivatives, which can suffer from poor solubility in environmentally benign solvents. researchgate.net

The synthesis of derivatives of 2-hydroxy-1-naphthaldehyde, a close analogue of this compound, has been successfully demonstrated using mechanochemical techniques, particularly for the preparation of Schiff bases. rsc.orgresearchgate.netresearchgate.net Schiff bases are a prominent class of derivatives synthesized through the condensation reaction between an aldehyde and a primary amine. researchgate.netnih.gov

A common mechanochemical method employed for this purpose is liquid-assisted grinding (LAG). rsc.orgresearchgate.net In this technique, the solid reactants are ground together in a mortar and pestle or a ball mill with the addition of a catalytic amount of a liquid. This process has been shown to be an efficient and rapid method for producing high yields of the desired products.

For instance, the mechanochemical synthesis of a Schiff base from 2-hydroxy-1-naphthaldehyde and 2-aminobenzothiazole was achieved by grinding the two solids in an agate motor. researchgate.net The addition of a small quantity of dimethylformamide (DMF) facilitated the reaction, which was completed in approximately 30 minutes, yielding a solid brown product. researchgate.net This method stands in contrast to conventional solution-based syntheses which may require longer reaction times and significant volumes of solvents for both the reaction and subsequent purification. rsc.org

The research findings for the mechanochemical synthesis of a representative 2-hydroxy-1-naphthaldehyde derivative are detailed in the table below.

Table 1: Mechanochemical Synthesis of a Schiff Base Derivative

| Reactant 1 | Reactant 2 | Method | Conditions | Product | Reference |

|---|---|---|---|---|---|

| 2-hydroxy-1-naphthaldehyde | 2-aminobenzothiazole | Liquid-Assisted Grinding (LAG) | Grinding in an agate motor for 30 minutes with a small amount of DMF (0.1 ml). | Brown solid Schiff base | researchgate.net |

This approach highlights the potential of mechanochemistry as a sustainable and efficient pathway for the synthesis of derivatives of this compound. The principles demonstrated with its analogue, 2-hydroxy-1-naphthaldehyde, are directly applicable, involving the condensation of the aldehyde functional group with various primary amines to yield a diverse range of Schiff base derivatives under solvent-free or low-solvent conditions.

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Hydroxy 7 Methoxy 1 Naphthaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules. By analyzing the chemical shifts and coupling patterns in both proton (¹H) and carbon-13 (¹³C) spectra, the precise placement of substituents on the naphthalene (B1677914) core can be determined.

Proton Nuclear Magnetic Resonance (¹H NMR) Studies

The ¹H NMR spectrum of 2-Hydroxy-7-methoxy-1-naphthaldehyde is expected to provide a wealth of structural information. The chemical shifts of the protons are influenced by the electronic effects of the hydroxyl (-OH), aldehyde (-CHO), and methoxy (B1213986) (-OCH₃) groups. The aldehyde proton is characteristically found at a very downfield position, typically above 9.5 ppm, due to the deshielding effect of the carbonyl group. The hydroxyl proton's chemical shift can vary and is often observed as a broad singlet, its position being sensitive to solvent and concentration.

The aromatic protons on the naphthalene ring will appear in the range of approximately 7.0 to 8.5 ppm. The methoxy group will present as a sharp singlet, typically around 3.9-4.0 ppm. The specific positions and splitting patterns of the aromatic protons are crucial for confirming the substitution pattern. For instance, the proton at the C8 position is expected to be significantly deshielded due to its proximity to the aldehyde group at C1.

| Proton Assignment (Predicted) | Chemical Shift (δ, ppm) | Multiplicity |

| -CHO | > 9.5 | Singlet |

| -OH | Variable | Broad Singlet |

| Aromatic-H | 7.0 - 8.5 | Multiplets, Doublets |

| -OCH₃ | ~3.9 - 4.0 | Singlet |

Predicted data is based on the analysis of related naphthaldehyde derivatives.

Carbon Nuclear Magnetic Resonance (¹³C NMR) Studies

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. The carbonyl carbon of the aldehyde group is the most deshielded, appearing significantly downfield, often in the region of 190-200 ppm. The carbon atoms attached to the oxygen of the hydroxyl and methoxy groups (C2 and C7) will also exhibit characteristic downfield shifts. The remaining aromatic carbons will resonate in the typical range of 110-140 ppm. The methoxy carbon will appear as a distinct signal around 55-60 ppm.

Analysis of the spectra of related compounds such as 2-methoxy-1-naphthaldehyde (B1195280) and 2-hydroxy-1-naphthaldehyde (B42665) helps in predicting the chemical shifts for the target molecule. The substituent effects are generally additive and allow for a reliable estimation of the resonance positions.

| Carbon Assignment (Predicted) | Chemical Shift (δ, ppm) |

| C=O (Aldehyde) | ~190 - 200 |

| C-OH (C2) | ~160 - 165 |

| C-OCH₃ (C7) | ~155 - 160 |

| Aromatic Carbons | ~110 - 140 |

| Quaternary Carbons | Variable within aromatic range |

| -OCH₃ | ~55 - 60 |

Predicted data is based on the analysis of related naphthaldehyde derivatives.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, is pivotal for the identification of functional groups within a molecule by probing their characteristic vibrational frequencies.

Fourier-Transform Infrared (FT-IR) Spectroscopy Investigations

The FT-IR spectrum of this compound is expected to display several characteristic absorption bands that confirm the presence of its key functional groups. A broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group. The sharpness and exact position of this band can be influenced by hydrogen bonding.

The C=O stretching vibration of the aldehyde group will give rise to a strong, sharp peak typically found in the range of 1650-1700 cm⁻¹. The precise frequency can be affected by conjugation with the aromatic ring. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the C=C stretching vibrations of the naphthalene ring will appear as a series of bands between 1400 and 1600 cm⁻¹. The C-O stretching vibrations for the hydroxyl and methoxy groups will be observed in the fingerprint region, generally between 1000 and 1300 cm⁻¹.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| O-H Stretch | 3200 - 3600 | Broad, Medium-Strong |

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |

| C=O Stretch (Aldehyde) | 1650 - 1700 | Strong, Sharp |

| Aromatic C=C Stretch | 1400 - 1600 | Medium-Strong |

| C-O Stretch | 1000 - 1300 | Medium-Strong |

Data is based on characteristic frequencies and spectra of related compounds.

Electronic Absorption and Emission Spectroscopy for Photophysical Insights

Electronic spectroscopy, including UV-Visible absorption and fluorescence emission, provides insights into the electronic transitions within the molecule and its photophysical properties. The extensive conjugation of the naphthalene system, coupled with the electronic effects of the hydroxyl, methoxy, and aldehyde substituents, dictates its interaction with light.

The UV-Visible absorption spectrum of this compound is expected to show multiple absorption bands corresponding to π-π* transitions within the aromatic system. The presence of electron-donating groups (-OH, -OCH₃) and an electron-withdrawing group (-CHO) can lead to intramolecular charge transfer (ICT) characteristics, often resulting in a red-shift (bathochromic shift) of the longest wavelength absorption band compared to unsubstituted naphthalene. Studies on 2-hydroxy-1-naphthaldehyde have shown the existence of different conformers in the ground state which can influence the absorption and emission spectra. acs.org

Upon excitation, many naphthaldehyde derivatives exhibit fluorescence. The emission properties, such as the wavelength of maximum emission (λ_em) and quantum yield, are sensitive to the molecular structure and the solvent environment. The presence of the intramolecular hydrogen bond between the hydroxyl and aldehyde groups can lead to interesting photophysical phenomena such as excited-state intramolecular proton transfer (ESIPT), which often results in a large Stokes shift (the difference between the absorption and emission maxima). acs.org

| Spectroscopic Parameter | Expected Characteristics |

| λ_abs (max) | Multiple bands, with longest wavelength band likely > 350 nm |

| λ_em (max) | Emission in the visible region, sensitive to solvent polarity |

| Stokes Shift | Potentially large, indicative of ESIPT |

Characteristics are inferred from studies on structurally similar compounds like 2-hydroxy-1-naphthaldehyde. acs.org

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a crucial technique for studying the electronic transitions within this compound and its derivatives. The absorption spectra of these compounds are characterized by intense bands in the UV and visible regions, which correspond to π→π* and n→π* electronic transitions within the naphthalene ring and the carbonyl group.

The electronic absorption spectra of Schiff bases derived from 2-hydroxy-1-naphthaldehyde show multiple bands. For instance, bands observed around 200-300 nm are typically assigned to π→π* transitions within the aromatic rings. A band in the region of 300-360 nm can be attributed to the n→π* transition of the azomethine (-CH=N-) group. A further band often observed at longer wavelengths (above 400 nm) is linked to intramolecular charge transfer (ICT) from the hydroxyl group to the imine group, which is characteristic of the keto-enamine tautomeric form. researchgate.net

The polarity of the solvent can significantly influence the position of these absorption bands, a phenomenon known as solvatochromism. In polar solvents, the keto-amine tautomer is often stabilized through intermolecular hydrogen bonding, leading to a red shift (bathochromic shift) in the absorption maxima. researchgate.net This shift indicates a smaller energy gap between the ground and excited states in polar environments. The tautomeric equilibrium between the enol-imine and keto-amine forms in solution is a key feature of these molecules, and UV-Vis spectroscopy is instrumental in studying this equilibrium. researchgate.netasianpubs.org Studies on related hydroxynaphthaldehyde anils show that polar solvents shift the equilibrium toward the quinone (keto) form. researchgate.net

Table 1: Representative UV-Vis Absorption Data for a Naphthaldehyde Schiff Base Derivative Data is illustrative for a derivative, as specific data for this compound is not readily available.

| Solvent | Transition | Absorption Maxima (λmax, nm) |

|---|---|---|

| Cyclohexane | π→π* | ~280 |

| n→π* | ~350 | |

| ICT (Keto form) | ~420 | |

| Ethanol (B145695) | π→π* | ~285 |

| n→π* | ~355 |

Fluorescence Spectroscopy and Luminescence Properties

Fluorescence spectroscopy provides valuable insights into the electronic structure and excited-state dynamics of this compound and its derivatives. These compounds and their metal complexes are often luminescent, with applications as fluorescent probes and sensors. asianpubs.org The emission properties are closely linked to phenomena such as excited-state intramolecular proton transfer (ESIPT) and aggregation-induced emission (AIE). rsc.org

Upon excitation, the intramolecular hydrogen bond between the hydroxyl group and the aldehyde (or imine in derivatives) facilitates ESIPT, leading to the formation of a keto-tautomer in the excited state. acs.org This process results in a large Stokes shift, with emission occurring at a significantly longer wavelength than absorption. rsc.org For example, a dual emission may be observed, with a short-wavelength band corresponding to the locally excited enol form and a red-shifted band from the proton-transferred keto species. rsc.orgacs.org

Furthermore, some Schiff base derivatives of naphthaldehyde exhibit AIE or aggregation-induced enhanced emission (AIEE), where the fluorescence intensity is significantly enhanced in an aggregated state or in a poor solvent. rsc.org In dilute solutions, these molecules may have low quantum yields due to rotational and vibrational motions that provide non-radiative decay pathways. However, in the aggregated state, these intramolecular motions are restricted, which blocks the non-radiative channels and leads to a dramatic increase in fluorescence intensity. rsc.org The formation of metal complexes can also significantly modulate the luminescence properties, often leading to enhanced emission intensity and shifts in the emission wavelength. asianpubs.org

Table 2: Illustrative Fluorescence Properties of a Naphthaldehyde Schiff Base Derivative

| Solvent/State | Excitation λex (nm) | Emission λem (nm) | Stokes Shift (nm) | Quantum Yield (Φ) |

|---|---|---|---|---|

| THF Solution | 350 | 450 (Enol), 580 (Keto) | 100, 230 | Low |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique for confirming the molecular weight and elucidating the structure of this compound and its derivatives. The molecular formula of this compound is C12H10O3, corresponding to a monoisotopic mass of approximately 202.06 Da. uni.lu

In electrospray ionization (ESI) mass spectrometry, the compound can be readily detected as protonated molecules [M+H]+ (m/z 203.07), sodium adducts [M+Na]+ (m/z 225.05), or potassium adducts [M+K]+ (m/z 241.02). uni.lu In negative ion mode, the deprotonated molecule [M-H]- (m/z 201.05) is typically observed. uni.lu High-resolution mass spectrometry (HRMS) allows for the determination of the exact mass, which can be used to confirm the elemental composition with high accuracy.

Electron ionization (EI) mass spectrometry provides detailed information about the fragmentation patterns of the molecule. For the related compound 2-hydroxy-1-naphthaldehyde (m/z 172), the mass spectrum shows a prominent molecular ion peak. nist.gov The fragmentation pattern typically involves the loss of neutral fragments such as a hydrogen atom (M-1), the formyl radical (M-29, loss of CHO), and carbon monoxide (M-28). For this compound, characteristic fragmentations would include the loss of the methoxy group's methyl radical (M-15, loss of CH3) and the formyl radical.

Table 3: Predicted m/z Values for Adducts of this compound

| Adduct Type | Formula | Predicted m/z |

|---|---|---|

| Protonated [M+H]+ | C12H11O3+ | 203.0703 |

| Sodiated [M+Na]+ | C12H10O3Na+ | 225.0522 |

X-ray Diffraction Analysis for Solid-State Structure Determination

Single Crystal X-ray Crystallography of this compound and Its Complexes

The 2-hydroxy-1-naphthaldehyde molecule crystallizes in the monoclinic space group P2(1)/n. researchgate.netnih.gov The structure confirms the planarity of the naphthalene ring system and reveals a strong intramolecular hydrogen bond between the hydroxyl proton and the carbonyl oxygen atom. researchgate.net This O-H···O bond creates a stable six-membered ring, which influences the chemical and physical properties of the molecule. The crystal packing is stabilized by π-π stacking interactions between the naphthalene rings of adjacent molecules.

For derivatives, such as Schiff base metal complexes, SCXRD confirms the coordination geometry around the metal center. For example, copper(II) complexes of Schiff bases derived from 2-hydroxy-1-naphthaldehyde have been shown to adopt geometries such as irregular square planar, while cobalt(II) complexes can be tetrahedral. rsc.org These studies also elucidate how the complexes pack in the crystal lattice, often forming 1D chains or 2D networks through weaker intermolecular forces like C-H···O or π-π interactions. rsc.org

Table 4: Crystallographic Data for 2-Hydroxy-1-naphthaldehyde (Parent Compound)

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | C11H8O2 | researchgate.netnih.gov |

| Molecular Weight | 172.18 | researchgate.netnih.gov |

| Crystal System | Monoclinic | researchgate.netnih.gov |

| Space Group | P2(1)/n | researchgate.netnih.gov |

| a (Å) | 5.630(1) | researchgate.netnih.gov |

| b (Å) | 9.341(2) | researchgate.netnih.gov |

| c (Å) | 15.531(3) | researchgate.netnih.gov |

| β (°) | 98.40(1) | researchgate.netnih.gov |

| Volume (ų) | 808.0(3) | researchgate.netnih.gov |

Powder X-ray Diffraction Studies

Powder X-ray diffraction (PXRD) is a non-destructive technique used to analyze the crystalline nature of bulk materials. It is particularly useful for confirming the phase purity of a synthesized compound and for identifying different crystalline forms (polymorphs). The PXRD pattern is a fingerprint of a crystalline solid, characterized by a series of diffraction peaks at specific 2θ angles.

For this compound and its derivatives, PXRD can be used to verify that a bulk synthesized sample consists of a single crystalline phase. researchgate.net The experimental PXRD pattern can be compared to a pattern simulated from single-crystal X-ray diffraction data. A good match between the experimental and simulated patterns confirms that the bulk material has the same crystal structure as the single crystal analyzed. rsc.org This is a critical step in materials characterization, ensuring that the properties measured for the bulk sample are representative of the determined crystal structure. PXRD is also used to monitor changes in crystallinity during processes like grinding or heating and to characterize the products of mechanochemical synthesis. rsc.orgresearchgate.net

Thermal Analysis Techniques

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to study the thermal stability and phase behavior of this compound and its complexes.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. For metal complexes derived from naphthaldehyde Schiff bases, TGA curves reveal the temperatures at which decomposition occurs. The analysis can distinguish between the loss of lattice or coordinated solvent molecules (e.g., water, ethanol) and the decomposition of the organic ligand itself. researchgate.net The final residue at high temperatures typically corresponds to the formation of a stable metal oxide. researchgate.net

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. DSC scans can identify endothermic events such as melting, dehydration, and phase transitions, as well as exothermic events like crystallization and decomposition. researchgate.net For metal complexes, DSC curves show sharp endothermic peaks corresponding to their melting points or broad exothermic peaks indicating decomposition over a temperature range. The enthalpy change (ΔH) associated with these events provides quantitative information about the energetics of the transition. researchgate.net

Table 5: Representative Thermal Analysis Data for a Metal Complex of a Naphthaldehyde Schiff Base Data is illustrative for a derivative complex.

| Technique | Temperature Range (°C) | Mass Loss (%) / Enthalpy Change (ΔH) | Assignment | Reference |

|---|---|---|---|---|

| TGA | 100-180 | ~5% | Loss of lattice water | researchgate.net |

| TGA | 250-400 | ~40% | Decomposition of organic ligand | researchgate.net |

| TGA | >400 | - | Formation of stable metal oxide | researchgate.net |

Thermogravimetric Analysis (TGA) in Thermal Stability Assessment

Interactive Data Table: Illustrative TGA Decomposition Stages for a Hypothetical Metal Complex of a this compound Schiff Base

Elemental Analysis and Microanalyses

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a compound. This data is crucial for confirming the empirical formula of newly synthesized Schiff base ligands and their metal complexes. The experimentally determined percentages are compared with the theoretically calculated values based on the proposed molecular formula. A close agreement between the found and calculated values provides strong evidence for the successful synthesis and purity of the compound. researchgate.net

For derivatives of this compound, the presence of the methoxy group and the specific amine used in the Schiff base condensation will dictate the expected elemental composition. Any deviation between the experimental and calculated values can indicate the presence of impurities or solvent molecules within the crystal lattice.

Interactive Data Table: Example Elemental Analysis Data for a Schiff Base Ligand

Molar Conductance Measurements

Molar conductance measurements are performed to determine whether a metal complex behaves as an electrolyte in solution. The conductivity of a solution of the complex is measured, typically in a polar organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) at a concentration of 10⁻³ M. The resulting molar conductance value (ΛM) helps to establish whether the anions associated with the metal are coordinated directly to the metal center or exist as free counter-ions in the solution.

Generally, complexes with low molar conductance values (typically in the range of 5-20 Ω⁻¹cm²mol⁻¹ in DMF) are considered to be non-electrolytes. ekb.egresearchgate.net This indicates that the anions are part of the coordination sphere. Conversely, higher values suggest an electrolytic nature, with 1:1 electrolytes, 1:2 electrolytes, and so on, exhibiting progressively higher molar conductance values. This information is vital for correctly assigning the geometry and structure of the metal complexes.

Interactive Data Table: Molar Conductance of Metal Complexes in DMF

Coordination Chemistry and Metal Complexation of 2 Hydroxy 7 Methoxy 1 Naphthaldehyde Derived Ligands

Design and Synthesis of Schiff Base Ligands from 2-Hydroxy-1-naphthaldehyde (B42665)

Schiff base ligands derived from 2-hydroxy-1-naphthaldehyde are a significant class of chelating agents in coordination chemistry. Their synthesis is typically achieved through a condensation reaction between 2-hydroxy-1-naphthaldehyde and a primary amine. This reaction is generally straightforward, often carried out by refluxing equimolar amounts of the aldehyde and the amine in a suitable solvent, such as ethanol (B145695) or methanol researchpublish.com. The presence of an acid or base catalyst can facilitate the reaction, which proceeds via a nucleophilic addition of the amine to the carbonyl group of the aldehyde, followed by the elimination of a water molecule to form the characteristic azomethine (-HC=N-) or imine group.

The design of these Schiff base ligands is highly versatile, allowing for the introduction of a wide variety of functional groups by selecting different primary amines. This versatility enables the synthesis of bidentate, tridentate, or tetradentate ligands capable of forming stable complexes with a range of metal ions researchgate.net. The steric and electronic properties of the resulting Schiff base ligand can be fine-tuned by the choice of the amine precursor, which in turn influences the coordination geometry and properties of the resulting metal complexes.

Formation and Characterization of Transition Metal Complexes

The Schiff base ligands derived from 2-hydroxy-1-naphthaldehyde readily form stable complexes with a variety of transition metal ions. The coordination typically involves the nitrogen atom of the azomethine group and the oxygen atom of the deprotonated hydroxyl group.

Schiff bases of 2-hydroxy-1-naphthaldehyde form well-defined complexes with several divalent transition metal ions. For instance, the reaction of these ligands with metal salts such as copper(II) chloride, nickel(II) acetate, cobalt(II) chloride, and zinc(II) chloride in an alcoholic medium often leads to the precipitation of the corresponding metal complex researchpublish.com.

These complexes have been extensively characterized using various spectroscopic and analytical techniques. Infrared (IR) spectroscopy is a key tool for confirming the coordination of the ligand to the metal ion. A noticeable shift in the vibrational frequency of the C=N (azomethine) band to a lower or higher wavenumber upon complexation indicates the involvement of the azomethine nitrogen in coordination. The disappearance of the broad O-H stretching band of the ligand in the IR spectrum of the complex confirms the deprotonation of the hydroxyl group and the coordination of the oxygen atom to the metal ion amazonaws.com.

The formation of new bands at lower frequencies can be attributed to the M-N and M-O vibrations, further confirming the coordination researchpublish.com. The molar conductance measurements of these complexes in solvents like DMF or DMSO typically indicate their non-electrolytic nature, suggesting that the anions are not part of the coordination sphere amazonaws.com.

Schiff base ligands derived from 2-hydroxy-1-naphthaldehyde also form stable complexes with trivalent metal ions like iron(III). The synthesis of these complexes is generally achieved by reacting the Schiff base ligand with an iron(III) salt, such as ferric chloride or ferric acetate, in an appropriate solvent isca.metandfonline.com. The resulting Fe(III) complexes are often characterized by an octahedral geometry isca.meconnectjournals.com.

Spectroscopic and magnetic studies are crucial for the characterization of these complexes. For instance, the electronic spectra of Fe(III) complexes often exhibit charge transfer bands, and the magnetic moment values are consistent with the high-spin state of the Fe(III) ion in an octahedral environment isca.menih.gov.

The stoichiometry of the metal complexes of 2-hydroxy-1-naphthaldehyde-derived Schiff bases is commonly determined using Job's method of continuous variation wisdomlib.orgasdlib.orgpesrsncollege.edu.in. This method involves preparing a series of solutions with varying mole fractions of the metal ion and the ligand while keeping the total concentration constant. By plotting a physical property that is proportional to the complex formation (e.g., absorbance) against the mole fraction, the stoichiometry of the complex can be determined from the mole fraction at which the maximum value is observed. For many divalent and trivalent metal complexes of these Schiff base ligands, a 1:2 metal-to-ligand ratio is commonly observed, although 1:1 stoichiometries are also reported researchpublish.comresearchgate.net.

The stability constants of these complexes, which provide a measure of their binding affinity, can be determined using various techniques, including potentiometric titrations and spectrophotometric methods scispace.com. The high stability of these complexes is attributed to the chelate effect, where the multidentate Schiff base ligand forms a stable ring structure with the metal ion.

Structural Elucidation of Metal Complexes (e.g., Coordination Geometry, Bond Lengths, Angles)

Single-crystal X-ray diffraction is the most definitive method for the structural elucidation of these metal complexes, providing precise information about the coordination geometry, bond lengths, and bond angles rsc.orgnih.gov.

For Cu(II) complexes, a distorted square planar or square pyramidal geometry is often observed rsc.orgrsc.org. In these structures, the Schiff base ligand coordinates to the copper ion through the azomethine nitrogen and the phenolate oxygen atoms. The bond lengths between the metal ion and the donor atoms of the ligand are characteristic of the specific metal ion and its coordination environment researchgate.netsciepub.com. For example, in a Cu(II) complex, the Cu-N and Cu-O bond lengths are typically in the range of 1.9-2.1 Å.

Ni(II) complexes can adopt various geometries, including square planar, tetrahedral, and octahedral, depending on the nature of the Schiff base ligand and the reaction conditions chemijournal.comluc.edu. The specific geometry is often reflected in the electronic and magnetic properties of the complex.

For Co(II) complexes, both tetrahedral and octahedral geometries are common rsc.org. The coordination geometry can be inferred from spectroscopic and magnetic data. For instance, a tetrahedral Co(II) complex will have a different electronic spectrum and magnetic moment compared to an octahedral Co(II) complex.

The following table summarizes typical bond lengths and angles for some transition metal complexes with Schiff bases derived from o-hydroxyaryl aldehydes.

| Bond/Angle | Enol-imine (Ligand) | Keto-amine (Ligand) | Coordinated Ligand |

| C-O (Å) | 1.35 | 1.26 | 1.31 |

| C=N (Å) | 1.29 | - | 1.30 |

| C-N (Å) | - | 1.34 | - |

| C-C=N (°) | 122 | - | 125 |

| C-C-O (°) | 121 | 123 | 124 |

| M-O (Å) | - | - | 1.90 (avg.) |

| M-N (Å) | - | - | 2.02 (avg.) |

Data adapted from a review on Schiff bases derived from o-hydroxyaryl aldehydes. researchgate.net

Electronic and Magnetic Properties of Metal Complexes

The electronic and magnetic properties of the metal complexes are determined by the nature of the metal ion and its coordination environment.

Electronic Spectra: The UV-Vis spectra of the Schiff base ligands typically show absorption bands corresponding to π-π* and n-π* transitions within the aromatic rings and the azomethine group. Upon complexation, these bands may shift, and new bands may appear in the visible region due to d-d electronic transitions of the metal ion and ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) transitions tandfonline.commdpi.com. The positions and intensities of these d-d bands provide valuable information about the coordination geometry of the metal ion. For example, the electronic spectrum of an octahedral Ni(II) complex will show characteristic absorption bands that are different from those of a square planar or tetrahedral Ni(II) complex tandfonline.com.

Magnetic Properties: Magnetic susceptibility measurements are used to determine the magnetic moments of the metal complexes, which provides insight into the number of unpaired electrons and the stereochemistry of the metal ion mdpi.comnih.gov. For instance, Cu(II) complexes with one unpaired electron typically exhibit magnetic moments around 1.73 B.M. amazonaws.com. High-spin octahedral Co(II) complexes usually have magnetic moments in the range of 4.3-5.2 B.M., while tetrahedral Co(II) complexes have moments in the range of 4.2-4.8 B.M. amazonaws.com. Ni(II) complexes can be either diamagnetic (in a square planar geometry) or paramagnetic (in tetrahedral or octahedral geometries) with magnetic moments typically in the range of 2.9-3.4 B.M. for octahedral complexes chemijournal.com.

The following table provides a summary of the magnetic properties of some divalent metal complexes with Schiff bases derived from 2-hydroxy-1-naphthaldehyde.

| Metal Ion | Coordination Geometry | Magnetic Moment (B.M.) |

| Cu(II) | Square Planar | 1.70 - 2.20 |

| Ni(II) | Octahedral | 2.80 - 3.50 |

| Ni(II) | Square Planar | Diamagnetic |

| Co(II) | Tetrahedral | 4.20 - 4.80 |

| Co(II) | Octahedral | 4.30 - 5.20 |

These are typical ranges and can vary depending on the specific ligand and complex.

Despite a comprehensive search for scholarly articles and research data, there is currently insufficient publicly available scientific literature to construct a detailed and thorough article on the supramolecular assembly and Metal-Organic Frameworks (MOFs) based specifically on ligands derived from 2-Hydroxy-7-methoxy-1-naphthaldehyde, as requested.

The available research predominantly focuses on the related, unsubstituted compound, 2-hydroxy-1-naphthaldehyde, and its derivatives. While this body of work provides a general understanding of how naphthaldehyde-based ligands can be utilized in the construction of supramolecular structures and MOFs, a specific focus on the 7-methoxy substituted variant is not substantially documented in the accessible literature.

Therefore, to adhere to the strict instructions of focusing solely on this compound and to maintain scientific accuracy, it is not possible to generate the requested article section at this time. Further research and publication on this specific compound are needed to provide the detailed findings and data tables required for a comprehensive review.

Below is the list of compounds that would have been mentioned in the article as per the instructions.

Theoretical and Computational Investigations of 2 Hydroxy 7 Methoxy 1 Naphthaldehyde

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in modern chemistry for predicting molecular structures, energies, and various spectroscopic properties. These computational methods allow for a detailed investigation of molecules at the atomic level, providing insights that complement experimental findings.

Density Functional Theory (DFT) Studies for Ground State Properties

Density Functional Theory (DFT) has become a primary tool for investigating the ground state properties of organic molecules. nih.gov This method is favored for its balance of accuracy and computational efficiency. For a molecule like 2-hydroxy-7-methoxy-1-naphthaldehyde, DFT calculations would typically be employed to determine its optimized molecular geometry, including bond lengths, bond angles, and dihedral angles.

These calculations can also predict vibrational frequencies, which are crucial for interpreting experimental infrared (IR) and Raman spectra. Furthermore, DFT is used to calculate various electronic properties such as dipole moments, polarizability, and atomic charges, which are essential for understanding the molecule's reactivity and intermolecular interactions. researchgate.net In studies of related Schiff base derivatives of 2-hydroxy-1-naphthaldehyde (B42665), DFT has been successfully used to show good agreement between calculated and experimentally determined structural parameters. nih.gov

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Phenomena

To explore the behavior of this compound in its electronically excited states, Time-Dependent Density Functional Theory (TD-DFT) is the most common computational method. TD-DFT is an extension of DFT that allows for the calculation of electronic transition energies, which correspond to the absorption bands observed in UV-Visible spectroscopy. nih.gov

This method is particularly useful for studying phenomena such as fluorescence and phosphorescence. For naphthaldehyde derivatives, TD-DFT can elucidate the nature of electronic transitions, for instance, by identifying them as π-π* or n-π* transitions, and can predict the wavelengths of maximum absorption (λmax). Such calculations are vital for understanding the photophysical properties of these compounds.

Ab Initio Methods in Electronic Structure Calculations

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of experimental data. While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory can provide highly accurate results for electronic structure.

For a molecule of the size of this compound, ab initio calculations, particularly at higher levels of theory, would offer a benchmark for the results obtained from DFT. These methods are especially valuable for systems where electron correlation effects are significant. In studies of similar aromatic compounds, ab initio calculations have been used to refine the understanding of tautomeric equilibria and hydrogen bonding.

Analysis of Molecular Orbitals and Electronic Structure

The electronic structure of a molecule, particularly the distribution and energy of its molecular orbitals, is key to understanding its chemical reactivity and stability.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)

Frontier Molecular Orbital (FMO) theory is a cornerstone in the study of chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. malayajournal.org

| Property | Description | Significance |

| HOMO | Highest Occupied Molecular Orbital | Relates to the ability to donate electrons (nucleophilicity). |

| LUMO | Lowest Unoccupied Molecular Orbital | Relates to the ability to accept electrons (electrophilicity). |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Indicator of chemical reactivity and kinetic stability. |

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attack. The MEP is plotted onto the molecule's electron density surface. malayajournal.org

Different colors on the MEP map represent different values of the electrostatic potential. Typically, red indicates regions of negative potential, which are rich in electrons and susceptible to electrophilic attack. Blue indicates regions of positive potential, which are electron-poor and prone to nucleophilic attack. Green and yellow represent regions of intermediate potential. For this compound, the MEP map would likely show negative potential around the oxygen atoms of the carbonyl, hydroxyl, and methoxy (B1213986) groups, and positive potential around the hydrogen atoms, particularly the hydroxyl proton. malayajournal.org

| Color | Potential | Interpretation |

| Red | Negative | Electron-rich, susceptible to electrophilic attack. |

| Blue | Positive | Electron-poor, susceptible to nucleophilic attack. |

| Green/Yellow | Intermediate | Regions of relatively neutral potential. |

Proton Transfer Mechanisms

Proton transfer is a fundamental photochemical process in 2-hydroxy-1-naphthaldehyde derivatives, leading to the formation of different tautomeric forms with distinct spectroscopic signatures. Computational studies have been instrumental in elucidating the intricate pathways of both ground and excited-state proton transfer events.

Excited-State Intramolecular Proton Transfer (ESIPT) Pathways

Excited-State Intramolecular Proton Transfer (ESIPT) is a key process in many 2-hydroxy-1-naphthaldehyde derivatives, where a proton is transferred from the hydroxyl group to the carbonyl oxygen in the excited state. researchgate.net This process leads to the formation of a keto-tautomer, which is responsible for the characteristic large Stokes shifted fluorescence of these compounds.

Theoretical studies, often employing Time-Dependent Density Functional Theory (TD-DFT), have been pivotal in mapping the potential energy surfaces of the ESIPT process. For instance, in a study of a solvated 2-hydroxy-1-naphthaldehyde carbohydrazone, the ESIPT reaction from the enol to the keto form was found to have a low energy barrier of 2.54 kcal/mol in a nonpolar solvent like cyclohexane. researchgate.net This low barrier facilitates a rapid and efficient proton transfer in the excited state. The surrounding solvent environment has been shown to play a crucial role, with protic surroundings potentially favoring disaggregation of the excited enol form over the ESIPT pathway. researchgate.net

Computational analyses of related 2-hydroxy chalcone (B49325) analogs also suggest the significant involvement of ESIPT in their emission properties, indicating a high electron density on the aromatic ring containing the hydroxyl group in the excited state. nih.gov The coexistence of ESIPT with other photophysical processes like Intramolecular Charge Transfer (ICT) has also been a subject of computational investigation in these systems. nih.gov

| Compound Derivative | Method | Solvent | Calculated ESIPT Energy Barrier |

| 2-hydroxy-1-naphthaldehyde carbohydrazone | TD-DFT | Cyclohexane | 2.54 kcal/mol |

This table presents a calculated energy barrier for the Excited-State Intramolecular Proton Transfer (ESIPT) in a derivative of 2-hydroxy-1-naphthaldehyde, highlighting the low energy requirement for this process in a nonpolar solvent.

Ground State Proton Transfer and Tautomerism Studies

In the ground state, 2-hydroxy-1-naphthaldehyde and its derivatives, particularly Schiff bases, can exist in equilibrium between two tautomeric forms: the enol-imine and the keto-enamine forms. rsc.org Computational studies, often using Density Functional Theory (DFT), have been employed to understand the factors governing this tautomeric equilibrium.

These studies have revealed that the relative stability of the tautomers is highly dependent on the solvent polarity. rsc.org In nonpolar solvents, the enol tautomer is generally found to be more stable. rsc.org However, with increasing solvent polarity, the equilibrium tends to shift towards the more polar keto form. rsc.org Ab initio calculations, incorporating solvent effects through models like the polarized continuum model (PCM), have successfully rationalized these experimental observations. rsc.org

DFT calculations have also been used to support the slight preference for the imine tautomer in solution for certain Schiff bases derived from 2-hydroxy-1-naphthaldehyde. rsc.orgresearchgate.net These computational approaches can also simulate the effect of the crystal lattice on tautomer stability, providing a more complete picture of the tautomeric behavior in different phases. rsc.orgresearchgate.net

Conformational Analysis and Intermolecular Interactions

The three-dimensional structure and intermolecular interactions of 2-hydroxy-1-naphthaldehyde derivatives are crucial for their crystal packing and supramolecular assembly. Computational methods provide valuable insights into these aspects at an atomic level of detail.

Hydrogen Bonding Networks (Intra- and Intermolecular)

Intramolecular hydrogen bonding between the ortho-hydroxyl group and the aldehyde or imine functionality is a defining feature of 2-hydroxy-1-naphthaldehyde and its derivatives. This interaction is critical for the occurrence of ESIPT and plays a significant role in stabilizing the planar conformation of the molecule.

In derivatives such as imine-zwitterions of 2-hydroxy-1-naphthaldehyde, the molecular configuration is stabilized by an intramolecular N–H⋯O hydrogen bond, forming a characteristic S(6) hydrogen-bonded loop. nih.gov Beyond the intramolecular interactions, these molecules can also form extensive intermolecular hydrogen bonding networks. These can include N–H⋯N and C–H⋯O interactions, which lead to the formation of larger supramolecular structures. nih.gov For instance, dimer formation through N–H⋯N bonding, creating R22(8) loops, has been identified in the crystal structures of such derivatives. nih.gov

Computational charge analysis has further corroborated the formation of both intramolecular and intermolecular hydrogen bonds, in addition to dipole-dipole and dispersion interactions, which collectively stabilize the crystal packing. nih.gov

| Interaction Type | Description | Resulting Motif/Structure |

| Intramolecular N–H⋯O | Hydrogen bond within a single molecule | S(6) loop |

| Intermolecular N–H⋯N | Hydrogen bond between two molecules | R22(8) loop, Dimer formation |

| Intermolecular C–H⋯O | Hydrogen bond between two molecules | One-dimensional network |

This table summarizes the types of hydrogen bonding interactions observed in derivatives of 2-hydroxy-1-naphthaldehyde, as elucidated by computational and crystallographic studies, and the resulting structural motifs.

Dimerization and Aggregation Phenomena

Theoretical and experimental studies on related naphthaldehyde compounds have indicated a propensity for dimerization and aggregation. For instance, 4-methoxy-1-naphthaldehyde (B103360) has been shown to form a cyclic dimer, as confirmed by crystallographic data. rsc.org

In the case of 2-hydroxy-1-naphthaldehyde derivatives, molecules can be interlinked to form dimers through intermolecular hydrogen bonds, such as N–H⋯N interactions. nih.gov These dimerization phenomena are crucial in understanding the solid-state properties and crystal engineering of these compounds. The supramolecular assembly, governed by these noncovalent interactions, can be further explored using techniques like Hirshfeld surface analysis. nih.gov

Molecular Dynamics and Docking Simulations for Ligand-Receptor Interactions

While specific molecular dynamics and docking studies on this compound are not widely reported, computational investigations on analogous structures provide insights into their potential as ligands for biological receptors. Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule to a target protein.

For example, molecular docking studies have been performed on chalcone analogues containing hydroxy and methoxy substituents to evaluate their potential as inhibitors of the Bcl-2 protein, which is implicated in cancer. unja.ac.id These studies calculate the binding free energy and identify key amino acid residues involved in the ligand-receptor interactions. unja.ac.id Similarly, in silico molecular docking has been utilized to understand the binding interactions of novel 1-hydroxy-naphthyl substituted heterocycles with their biological targets. nih.gov These computational approaches are invaluable in drug discovery and design, providing a rational basis for the development of new therapeutic agents based on the naphthaldehyde scaffold.

Hirshfeld Surface Analysis for Intermolecular Interactions

A comprehensive search of available scientific literature and crystallographic databases indicates that a specific Hirshfeld surface analysis for the compound this compound has not been published. While studies on related compounds, such as derivatives of 2-hydroxy-1-naphthaldehyde and more complex structures incorporating the 2-hydroxy-7-methoxy-naphthalene moiety exist, the direct analysis of intermolecular interactions for the title compound is not currently available.

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal. This technique maps the electron distribution of a molecule in a crystalline environment, providing insights into the nature and prevalence of different types of non-covalent contacts. The analysis generates a three-dimensional surface around a molecule, color-coded to highlight regions of close contact with neighboring molecules.

For a hypothetical Hirshfeld surface analysis of this compound, one would anticipate several key intermolecular interactions based on its molecular structure. These would likely include:

O···H/H···O contacts: Stemming from the hydroxyl and methoxy groups, these would indicate the presence of hydrogen bonding or van der Waals interactions.

H···H contacts: Typically the most abundant type of contact, representing van der Waals forces.

C···C contacts: Indicative of π-π stacking interactions between the naphthalene (B1677914) rings of adjacent molecules.

C···O/O···C contacts: Arising from interactions involving the carbonyl and methoxy oxygen atoms.

Without experimental crystallographic data and a subsequent computational analysis for this compound, it is not possible to provide specific quantitative data, such as the percentage contributions of these interactions, or to generate the corresponding data tables and fingerprint plots. Such an analysis would be contingent on future research that successfully crystallizes this compound and performs the necessary X-ray diffraction and computational studies.

Advanced Applications in Chemical Research and Beyond

Development of Chemosensors and Fluorescent Probes

The inherent fluorescence of the naphthaldehyde scaffold makes it an excellent building block for chemosensors. By modifying its structure, researchers have developed a wide array of probes capable of detecting a variety of analytes with high sensitivity and selectivity. These sensors operate through different mechanisms, leading to observable changes in their optical properties, such as color or fluorescence intensity, upon binding with the target species.

Sensing of Metal Ions (e.g., Cu²⁺, Al³⁺, Pd²⁺, Arsenite, Arsenate)

The detection of toxic metal ions is crucial for environmental protection and human health. Probes derived from 2-hydroxy-1-naphthaldehyde (B42665) have shown significant promise in this area.

Aluminum (Al³⁺): A "turn-on" fluorescent probe based on a Schiff base of 2-hydroxy-1-naphthaldehyde and 8-aminoquinoline (B160924) has been developed for the highly selective detection of Al³⁺. bohrium.com This probe forms a 2:1 complex with Al³⁺, leading to a significant enhancement in fluorescence. bohrium.com It boasts a low detection limit of 3.23 x 10⁻⁸ mol/L and has been successfully applied to detect trace amounts of Al³⁺ in traditional Chinese medicine using sensor strips. bohrium.com Another sensor synthesized from 2-hydroxy naphthaldehyde and diethylenetriamine (B155796) also demonstrated high selectivity for Al³⁺ in both ethanol (B145695) and a HEPES buffer solution, making it suitable for detecting intracellular Al³⁺. nih.gov This probe has a detection limit as low as 1.0 x 10⁻⁷ M in the buffer solution. nih.gov

Copper (Cu²⁺): A fluorescence chemosensor, 2-hydroxy-1-naphthaldehyde azine (HNA), was designed for the sequential detection of Cu²⁺ and biothiols. mdpi.com The addition of Cu²⁺ to HNA leads to a dramatic quenching of its fluorescence. mdpi.com This HNA-Cu²⁺ complex can then be used to detect biothiols, which restore the fluorescence. mdpi.com Another bifluorophore-based probe was designed for the ratiometric visualization of lysosomal Cu²⁺, demonstrating high selectivity and a very low detection limit of 1.45 nM. rsc.org

Arsenite (AsO₂⁻) and Arsenate (AsO₄³⁻): A colorimetric chemosensor, NADNP, derived from 2-hydroxy naphthaldehyde, has been developed for the paper-based detection of both arsenite and arsenate. rsc.orgresearchgate.net This sensor exhibits a strong binding affinity and allows for naked-eye detection with limits of 0.15 μM for both ions. rsc.orgresearchgate.net The detection is based on a deprotonation mechanism. rsc.orgresearchgate.net

| Analyte | Probe Type | Detection Limit | Key Features | Reference |

|---|---|---|---|---|

| Al³⁺ | Schiff Base | 3.23 x 10⁻⁸ M | "Turn-on" fluorescence, 2:1 complex formation | bohrium.com |

| Cu²⁺ | Azine Derivative (HNA) | Not specified | Fluorescence quenching, sequential detection with biothiols | mdpi.com |

| Arsenite (AsO₂⁻) | Schiff Base Conjugate (NADNP) | 0.15 µM | Colorimetric, paper-based detection | rsc.orgresearchgate.net |

| Arsenate (AsO₄³⁻) | Schiff Base Conjugate (NADNP) | 0.15 µM | Colorimetric, paper-based detection | rsc.orgresearchgate.net |

Detection of Anions and Small Molecules (e.g., H₂S, Biothiols)

Beyond metal ions, derivatives of 2-hydroxy-7-methoxy-1-naphthaldehyde are effective in sensing biologically and environmentally important anions and small molecules.

Hydrogen Sulfide (H₂S): H₂S is a significant biological signaling molecule. nih.gov A chemosensor derived from 2-hydroxy naphthaldehyde, NADNP, can detect H₂S through a colorimetric change based on a deprotonation mechanism, with a low detection limit of 0.17 μM. rsc.orgresearchgate.net The development of fluorescent probes for H₂S is a burgeoning field, with various reaction-based strategies being employed to achieve high selectivity over other biological thiols. nih.govrsc.orgnih.govsemanticscholar.org

Biothiols (Cysteine, Homocysteine, Glutathione): The HNA-Cu²⁺ ensemble, mentioned previously, acts as a "turn-on" fluorescent sensor for biothiols such as cysteine (Cys), homocysteine (Hcy), and glutathione (B108866) (GSH). mdpi.com The biothiols displace the Cu²⁺ ion from the complex, restoring the fluorescence of HNA. mdpi.com The detection limits for Hcy, Cys, and GSH are 1.5 μM, 1.0 μM, and 0.8 μM, respectively. mdpi.com This system has been used for fluorescence imaging of biothiols in living cells. mdpi.com

| Analyte | Probe Type | Detection Limit | Key Features | Reference |

|---|---|---|---|---|

| H₂S | Schiff Base Conjugate (NADNP) | 0.17 µM | Colorimetric, paper-based detection | rsc.orgresearchgate.net |

| Cysteine (Cys) | HNA-Cu²⁺ Ensemble | 1.0 µM | "Turn-on" fluorescence, displacement approach | mdpi.com |

| Homocysteine (Hcy) | HNA-Cu²⁺ Ensemble | 1.5 µM | "Turn-on" fluorescence, displacement approach | mdpi.com |

| Glutathione (GSH) | HNA-Cu²⁺ Ensemble | 0.8 µM | "Turn-on" fluorescence, displacement approach | mdpi.com |

Mechanisms of Chemosensing (e.g., ICT, ESIPT, PET, Deprotonation)

The function of these chemosensors is underpinned by several key photophysical and chemical processes that are triggered by the analyte.

Intramolecular Charge Transfer (ICT): In many donor-π-acceptor systems, the binding of an analyte can alter the electronic distribution, modulating the ICT process and leading to a change in the fluorescence properties. um.edu.mtnih.gov

Excited-State Intramolecular Proton Transfer (ESIPT): Molecules with an intramolecular hydrogen bond, like the one between the hydroxyl and aldehyde groups in 2-hydroxy-1-naphthaldehyde derivatives, can undergo ESIPT upon photoexcitation. nih.govresearchgate.net This process leads to a large Stokes shift and dual emission. nih.govresearchgate.net The presence of an analyte can interfere with or enhance this process, providing a sensing mechanism. nih.govresearchgate.net Theoretical studies have been used to investigate the ESIPT mechanism in derivatives of 2-hydroxy-1-naphthaldehyde. researchgate.net

Photoinduced Electron Transfer (PET): In PET-based sensors, a receptor is linked to a fluorophore via a spacer. um.edu.mtresearchgate.net In the "off" state, electron transfer from the receptor quenches the fluorophore's emission. Binding of an analyte to the receptor inhibits this PET process, "turning on" the fluorescence. um.edu.mtresearchgate.net

Deprotonation: The acidic hydroxyl proton on the naphthaldehyde ring can be removed by basic anions. rsc.orgresearchgate.netspectroscopyonline.com This deprotonation alters the electronic structure of the molecule, causing a significant change in its absorption and emission spectra, often visible as a color change. rsc.orgresearchgate.netspectroscopyonline.com This is the mechanism behind the detection of arsenite, arsenate, H₂S, and CN⁻ by certain naphthaldehyde-based probes. rsc.orgresearchgate.netspectroscopyonline.com

Catalytic Applications of this compound Complexes

When complexed with metal ions, derivatives of this compound can form stable structures that exhibit significant catalytic activity. These complexes have found applications in both organic synthesis and electrocatalysis.

Organic Transformations Mediated by Metal Complexes

Metal-Schiff base complexes derived from 2-hydroxynaphthalene-1-carbaldehyde are known to be effective catalysts for a variety of organic reactions. researchgate.netasianpubs.org While specific examples for the 7-methoxy substituted variant are less common in literature, the fundamental reactivity is expected to be similar. These complexes are used in reactions such as the oxygenation of alkenes and the oxidation of phenols. scispace.com The metal center, held in a specific coordination environment by the Schiff base ligand, acts as the active site for catalysis. researchgate.netscispace.com

Role in Material Science Research

The unique molecular structure of this compound, featuring a naphthalene (B1677914) core with hydroxyl, methoxy (B1213986), and aldehyde functional groups, makes it a compound of interest for the development of novel materials. The naphthalene backbone provides rigidity and a π-electron system that is foundational for creating materials with specific electronic and photophysical properties.

Optically Active Materials and Pigments

While detailed studies on this compound are limited, it is classified as a potential intermediate for dyes. synhet.com The chromophoric naphthaldehyde structure is a common feature in various colorants. The presence of electron-donating hydroxyl and methoxy groups can influence the molecule's absorption and emission of light, a key characteristic for pigments and optically active materials. Related naphthalene-based compounds are known to be valuable building blocks for dyes and polymers due to their extended π-electron systems which impart unique photophysical properties.

Development of Advanced Functional Materials

The development of advanced functional materials often relies on organic molecules with specific structural and electronic properties. Naphthalene derivatives, in general, are investigated for their potential use in materials science, including the creation of new substances with tailored optical, electrical, or mechanical characteristics. ontosight.ai The planar structure of the naphthalene core can promote π-π stacking interactions, which is a crucial aspect in the design of organic electronic materials. While direct applications of this compound in this area are not yet established, its structure is consistent with scaffolds used in this field of research.

Investigations in Plant Biology and Agricultural Research

The application of this compound in plant biology is a speculative area with no direct research currently available. However, studies on structurally similar molecules provide a basis for potential future investigation.

Modulation of Plant Growth Regulation

Currently, there is no published research that directly links this compound to the modulation of plant growth. Its potential effects on plant biological pathways remain an open question for researchers.

Antagonism of Strigolactone Receptors and Signaling Pathways

There are no studies demonstrating that this compound acts as an antagonist of strigolactone receptors or interferes with their signaling pathways. Research into strigolactone signaling inhibitors has identified other naphthaldehyde derivatives, such as 2-methoxy-1-naphthaldehyde (B1195280), as active compounds, but this activity has not been extended to or confirmed for this compound.

Structure-Activity Relationship Studies in Plant Hormone Inhibition

As there is no established activity of this compound as a plant hormone inhibitor, no structure-activity relationship (SAR) studies have been conducted for this compound in this context. SAR studies are contingent on confirmed biological activity, from which researchers can determine the key chemical features responsible for the molecule's effects.

Applications as Chemical Intermediates in Organic Synthesis

This compound is a valuable chemical intermediate, primarily recognized for its role as a precursor in the synthesis of pharmacologically significant molecules. Its unique structure, featuring a reactive aldehyde group ortho to a hydroxyl group on a methoxy-substituted naphthalene scaffold, allows for a range of chemical transformations. The compound's utility is most prominently documented in the multi-step synthesis of the antidepressant drug Agomelatine.

Precursor in the Synthesis of Agomelatine

A key application of this compound is in the industrial synthesis of 7-methoxynaphthalene-1-carbaldehyde, a direct precursor to Agomelatine. google.com This process is advantageous as it begins with the relatively inexpensive starting material, 7-methoxy-naphthalen-2-ol, and utilizes the inherent reactivity of the naphthaldehyde intermediate. google.com

The synthesis begins with the formylation of 7-methoxy-naphthalen-2-ol to yield this compound. This intermediate then undergoes a two-step transformation to produce 7-methoxynaphthalene-1-carbaldehyde. The hydroxyl group is first converted into a leaving group, typically a mesylate, through reaction with mesyl chloride in the presence of a base like triethylamine. The resulting mesylate is then subjected to a deoxygenation reaction to remove the hydroxyl group and afford the target carbaldehyde. google.com

The following table summarizes the transformation of this compound into a key precursor for Agomelatine synthesis:

| Starting Material | Reagents and Conditions | Product | Application of Product |

| This compound | 1. Mesyl chloride, Triethylamine, Dichloromethane2. Deoxygenation | 7-methoxynaphthalene-1-carbaldehyde | Intermediate in the synthesis of Agomelatine |

This data is compiled from a patented industrial synthesis process. google.com

Synthesis of Schiff Bases and Related Derivatives

While specific research on this compound is limited, the broader class of 2-hydroxy-1-naphthaldehydes is well-known for its facile condensation reactions with primary amines to form Schiff bases (imines). ias.ac.inuobaghdad.edu.iqresearchpublish.comnih.gov This reactivity is due to the electrophilic nature of the aldehyde carbon and the nucleophilicity of the amine. The resulting Schiff bases are often stabilized by an intramolecular hydrogen bond between the hydroxyl proton and the imine nitrogen.

These Schiff bases derived from 2-hydroxy-1-naphthaldehyde are significant for several reasons:

They can act as chelating ligands for various metal ions, forming stable metal complexes. uobaghdad.edu.iqrsc.org

The imine bond can be further reduced to form stable secondary amines.

They can serve as building blocks for the synthesis of more complex heterocyclic compounds.

Given this established reactivity, this compound is a potential substrate for the synthesis of a variety of Schiff bases with potential applications in coordination chemistry and materials science. For example, the general reaction with an aromatic amine can be represented as follows:

| Reactant 1 | Reactant 2 | Product Type | Potential Applications |

| This compound | Aromatic or Aliphatic Primary Amine | Schiff Base (Imine) | Metal Chelation, Synthesis of Heterocycles, Precursors to Bioactive Molecules |

This table represents the expected reactivity based on the known chemistry of 2-hydroxy-1-naphthaldehydes. ias.ac.inresearchpublish.comnih.gov

Future Research Directions and Emerging Trends

Novel Synthetic Methodologies and Scalability